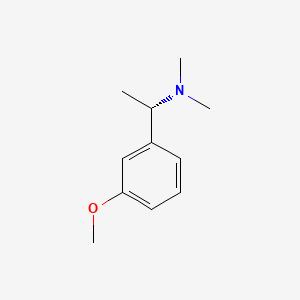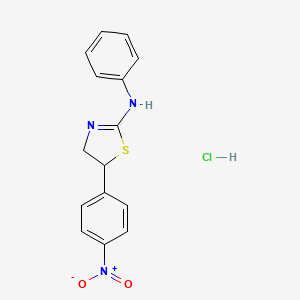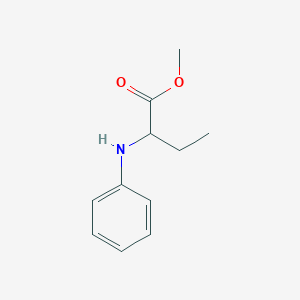![molecular formula C15H24N2O B1422962 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol CAS No. 1306603-13-3](/img/structure/B1422962.png)
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol
Overview
Description
The compound “2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol” is a piperidin-4-ol derivative . Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered that 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which include compounds related to the structure of 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, are potent and selective. The triazine heterocycle was found to be crucial for potency and selectivity, indicating potential applications in studying various disease models (Thalji et al., 2013).
Tautomeric Equilibrium Control : Deneva et al. (2013) synthesized 4-((Phenylimino)methyl)naphthalen-1-ol and a related compound, which includes a piperidine ring similar to the queried compound. The study focused on controlling tautomeric equilibrium via protonation/deprotonation and metal salt addition, which has implications for molecular spectroscopy and chemical analysis (Deneva et al., 2013).
Selective Estrogen Receptor Modulators : Yadav et al. (2011) designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, closely related to the queried compound, as novel Selective Estrogen Receptor Modulators (SERMs). This study suggests potential applications in the development of treatments for diseases like breast cancer (Yadav et al., 2011).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] : Bauer et al. (1976) synthesized compounds related to 2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol, which were investigated for their potential as central nervous system agents. This study highlights the synthesis process and potential CNS applications of such compounds (Bauer et al., 1976).
Anticonvulsant Properties : Georges et al. (1989) examined the structural and electronic properties of anticonvulsant compounds, including those with piperidin-4-ol structures. The study provides insights into the pharmacological potential and molecular behavior of these compounds, which could inform future drug development (Georges et al., 1989).
properties
IUPAC Name |
2-[4-(methylaminomethyl)piperidin-1-yl]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-11-13-7-9-17(10-8-13)12-15(18)14-5-3-2-4-6-14/h2-6,13,15-16,18H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFCNWSVIVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)





![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)